molecular formula C12H17N3O3S B2366555 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1353978-49-0

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2366555
CAS No.: 1353978-49-0
M. Wt: 283.35
InChI Key: RMFPYGXNWANQBF-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical compound of interest in pharmaceutical and chemical research. It features a pyrimidine core, a common motif in medicinal chemistry, substituted with methoxy and methylthio groups, and linked to a piperidine-3-carboxylic acid moiety. This structure suggests its potential utility as a versatile building block or synthetic intermediate in the development of more complex molecules . Compounds with pyrimidine-carboxylic acid structures are frequently investigated for their biological activities and are valuable in constructing molecular libraries for drug discovery . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-18-10-6-9(13-12(14-10)19-2)15-5-3-4-8(7-15)11(16)17/h6,8H,3-5,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFPYGXNWANQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCCC(C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Reactions

Halogenated pyrimidines readily undergo nucleophilic aromatic substitution reactions, with reactivity typically following the order: 4-position > 2-position > 5-position. This differential reactivity enables selective functionalization of the pyrimidine ring. For our target compound, this approach would be particularly useful for introducing the piperidine moiety at the 4-position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have become increasingly important in pyrimidine functionalization. These reactions typically involve coupling a halogenated pyrimidine with an appropriate boronic acid or boronic ester derivative. The mild reaction conditions tolerate various functional groups, making this approach versatile for complex molecule synthesis.

De Novo Ring Construction

The pyrimidine ring can be constructed from appropriate precursors, typically involving the condensation of amidines or guanidines with 1,3-dicarbonyl compounds. This approach allows for the incorporation of specific substituents during ring formation, potentially streamlining the synthesis by reducing the need for post-cyclization modifications.

Specific Preparation Methods for 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid

Based on the analysis of similar compounds and synthetic principles from the literature, several viable preparation methods can be proposed for 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid.

Sequential Functionalization Method

Detailed Analysis of Synthetic Steps

Preparation of Key Intermediates

4.1.1. Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

The synthesis of this key intermediate can be accomplished through the following sequence:

  • Chlorination of commercially available 4,6-dihydroxypyrimidine-2-thiol using phosphorus oxychloride
  • Selective methylation of the thiol group using methyl iodide or dimethyl sulfate
  • Selective substitution of one chloro group with sodium methoxide

4.1.2. Preparation of Protected Piperidine-3-carboxylic Acid

Piperidine-3-carboxylic acid may require protection of the carboxylic acid functionality to prevent side reactions during the coupling:

  • Esterification of piperidine-3-carboxylic acid using methanol and catalytic acid
  • Coupling with the pyrimidine derivative
  • Hydrolysis of the ester to regenerate the carboxylic acid

Coupling Strategies

4.2.1. Nucleophilic Aromatic Substitution

The coupling of 4-chloro-6-methoxy-2-(methylthio)pyrimidine with piperidine-3-carboxylic acid can be accomplished under basic conditions:

  • Treatment with a base (potassium carbonate, sodium hydride, or triethylamine)
  • Addition of the piperidine component
  • Heating in a polar aprotic solvent (DMF, DMSO, or acetonitrile)

4.2.2. Palladium-Catalyzed C-N Coupling

For more challenging cases, palladium-catalyzed C-N bond formation may be employed:

  • Treatment of 4-chloro-6-methoxy-2-(methylthio)pyrimidine with piperidine-3-carboxylic acid
  • Addition of a palladium catalyst (Pd₂(dba)₃, Pd(OAc)₂) and a suitable ligand (BINAP, Xantphos)
  • Addition of a base (Cs₂CO₃, t-BuONa)
  • Heating in an appropriate solvent

Similar approaches have been employed for the synthesis of other pyrimidine derivatives, as seen in the preparation of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine using Xantphos, Pd(OAc)₂, and Cs₂CO₃.

Optimization Parameters and Conditions

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid requires careful optimization of reaction conditions to maximize yield and purity. Key parameters to consider include:

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred. For palladium-catalyzed couplings, dioxane or toluene may be more suitable. Table 1 presents a comparison of solvent effects on the coupling reaction.

Table 1: Effect of Solvent on the Coupling Reaction

Solvent Temperature (°C) Time (h) Expected Yield (%) Comments
DMF 80-100 12-24 65-75 Good solubility for all components
DMSO 80-100 10-20 70-80 Higher yields but more difficult removal
Acetonitrile 70-80 24-36 60-70 Easier workup but slower reaction
Dioxane 90-110 18-24 65-75 Suitable for Pd-catalyzed reactions
Toluene 100-120 24-36 55-65 Less polar, may require phase transfer

Base Selection

The choice of base is critical for deprotonating the piperidine nitrogen and facilitating nucleophilic attack. Commonly used bases include:

Table 2: Effect of Base on the Coupling Reaction

Base Equivalents Expected Yield (%) Comments
K₂CO₃ 2-3 65-75 Mild base, good for most couplings
Cs₂CO₃ 2-3 75-85 More effective but more expensive
NaH 1.2-1.5 70-80 Strong base, requires anhydrous conditions
TEA 2-3 60-70 Milder conditions, may be insufficient
DIPEA 2-3 65-75 Less nucleophilic than TEA

Catalyst Systems for Palladium-Catalyzed Coupling

For challenging substrates, palladium-catalyzed couplings may be necessary. The choice of catalyst and ligand significantly impacts reaction efficiency:

Table 3: Palladium Catalyst Systems for C-N Coupling

Catalyst Ligand Base Solvent Temperature (°C) Expected Yield (%)
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 80-100 75-85
Pd₂(dba)₃ BINAP t-BuONa Toluene 100-120 70-80
Pd(OAc)₂ SPhos K₃PO₄ tert-Butanol 90-110 65-75
[Pd(allyl)Cl]₂ DavePhos Cs₂CO₃ DMF 80-100 70-80

Purification and Characterization

Purification Strategies

The purification of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid presents challenges due to the presence of multiple functional groups. Several complementary purification techniques may be employed:

6.1.1. Column Chromatography
Initial purification can be achieved using silica gel chromatography, typically employing a gradient elution system of hexanes/ethyl acetate or dichloromethane/methanol.

6.1.2. Recrystallization
The carboxylic acid functionality facilitates recrystallization, which can be performed using appropriate solvent systems such as ethanol/water or acetone/hexanes.

6.1.3. Salt Formation and Precipitation
The carboxylic acid can be converted to its sodium or potassium salt, allowing for precipitation from organic solvents, followed by acidification to regenerate the free acid.

Characterization Methods

Comprehensive characterization of the final product is essential to confirm its identity and purity:

6.2.1. Spectroscopic Analysis

  • ¹H NMR spectroscopy: To confirm the presence and environment of protons in the methoxy, methylthio, and piperidine groups
  • ¹³C NMR spectroscopy: To verify the carbon framework, including the pyrimidine carbons and the carboxylic acid carbon
  • Mass spectrometry: To confirm the molecular weight (expected m/z of 283.35) and fragmentation pattern
  • Infrared spectroscopy: To identify characteristic absorptions for the carboxylic acid (1700-1730 cm⁻¹) and C-O-C stretching of the methoxy group (1050-1150 cm⁻¹)

6.2.2. Elemental Analysis
Elemental analysis for C, H, N, and S content provides confirmation of the molecular formula C₁₂H₁₇N₃O₃S.

6.2.3. X-ray Crystallography
If suitable crystals can be obtained, X-ray crystallography provides definitive structural confirmation.

Process Considerations and Scale-Up

Scaling up the synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid requires careful consideration of several factors:

Economic Factors

Cost analysis for large-scale production must consider:

  • Raw material costs and availability
  • Solvent selection and recycling possibilities
  • Catalyst loading and recovery (for palladium-catalyzed processes)
  • Energy requirements for heating and cooling

Continuous Flow Processing

For certain steps, continuous flow chemistry may offer advantages over batch processing:

  • Improved heat transfer for exothermic reactions
  • Better control of reaction parameters
  • Reduced reaction times
  • Enhanced safety profile

Chemical Reactions Analysis

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs have been explored for their potential as anticancer agents. The compound may act on specific targets involved in cell division and proliferation, particularly through inhibition of kinases such as polo-like kinase 1 (Plk1). Plk1 is a critical regulator of mitosis, and inhibitors targeting its polo-box domain have shown promise in preclinical studies .

Antiviral Properties
The compound's pyrimidine backbone suggests potential antiviral activity, as many pyrimidine derivatives are known to exhibit such properties. Studies have highlighted the effectiveness of pyrimidine-based compounds against various viral infections, including HIV and influenza . The unique structural features of this compound may enhance its efficacy against resistant strains of viruses.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid can provide insights into optimizing its biological activity. Research has shown that modifications to the piperidine ring and the introduction of various substituents can significantly affect the compound's potency and selectivity against specific biological targets .

Synthesis and Derivatives

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid involves multi-step reactions that can yield various derivatives with altered pharmacological profiles. This flexibility allows researchers to explore a wide range of biological activities, from enzyme inhibition to receptor antagonism .

Potential Case Studies

Study Focus Findings
Study on Plk1 InhibitionInvestigated the effects of pyrimidine derivatives on Plk1 activityIdentified structural motifs that enhance inhibitory action, suggesting similar potential for 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid
Antiviral Activity AssessmentEvaluated various pyrimidine derivatives against viral strainsFound significant antiviral effects, indicating potential for further exploration with this compound
SAR AnalysisAnalyzed different substitutions on piperidine derivativesEstablished correlations between structural modifications and biological activity, guiding future synthesis efforts

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has an ethoxy group instead of a methoxy group, which may result in different chemical and biological properties.

    1-(6-Methoxy-2-(ethylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has an ethylthio group instead of a methylthio group, which may also lead to different properties.

Biological Activity

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS No. 1353978-49-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid is C12H17N3O3S, with a molecular weight of 283.35 g/mol. The compound features a pyrimidine ring substituted with a methoxy and methylthio group, linked to a piperidine moiety with a carboxylic acid functional group.

PropertyValue
Molecular FormulaC12H17N3O3S
Molecular Weight283.35 g/mol
CAS Number1353978-49-0
Purity>97%

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. Its structural similarity to other pyrimidine derivatives suggests potential interactions with enzymes involved in DNA synthesis and signal transduction pathways.

Biochemical Pathways

Pyrimidine derivatives are known to participate in critical biological processes, including:

  • DNA Synthesis : Involvement in nucleotide metabolism.
  • Signal Transduction : Modulation of cellular signaling pathways.
  • Energy Metabolism : Participation in metabolic cycles crucial for cellular energy production.

Pharmacokinetics

Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties, including good oral bioavailability. It is expected to be metabolized via common pathways involving cytochrome P450 enzymes, which could influence its efficacy and safety profile.

Antimicrobial Activity

Research indicates that compounds structurally related to 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Several studies have explored the anticancer properties of pyrimidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of tubulin polymerization, leading to disrupted mitotic processes and subsequent cell death .

Case Studies

  • Antitubercular Activity : A study evaluated the activity of related compounds against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) that indicate strong antitubercular properties. Compounds with similar structural motifs showed MIC values significantly lower than standard treatments .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that certain derivatives of pyrimidine exhibited high levels of cytotoxicity, with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation : Start with a 6-methoxy-2-(methylthio)pyrimidin-4-amine intermediate. Substitution reactions (e.g., nucleophilic displacement) introduce the piperidine moiety.
  • Piperidine Coupling : Use Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) to attach the piperidine ring to the pyrimidine scaffold .
  • Carboxylic Acid Introduction : Hydrolysis of a nitrile or ester group on the piperidine ring under acidic/basic conditions yields the carboxylic acid .
    Key Considerations : Monitor regioselectivity during pyrimidine substitution and optimize reaction temperatures to avoid byproducts .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methoxy (δ ~3.8–4.0 ppm), methylthio (δ ~2.5 ppm), and piperidine protons (δ ~1.5–3.5 ppm).
    • ¹³C NMR : Confirm carbonyl (δ ~170–175 ppm) and pyrimidine carbons (δ ~155–165 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., 283.3 g/mol) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in piperidine-pyrimidine bond formation .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during substitution steps, while higher temperatures (80–100°C) accelerate cyclization .
  • Work-Up Strategies : Use acid-base extraction to isolate the carboxylic acid from unreacted starting materials .

Q. What strategies address solubility limitations in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤10% v/v) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS) .
  • Derivatization : Convert the carboxylic acid to a methyl ester or sodium salt to enhance solubility in polar media .
  • Surfactant Use : Add Tween-80 (0.1% w/v) to stabilize colloidal dispersions in cell culture media .

Q. How should researchers analyze contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability : Compare protocols for cytotoxicity (e.g., MTT vs. ATP-based assays) and ensure consistent cell lines (e.g., HEK293 vs. HeLa) .
  • Impurity Profiling : Use LC-MS to rule out interference from byproducts (e.g., des-methylthio derivatives) .
  • Target Validation : Perform kinase inhibition profiling or radioligand binding assays to confirm specificity for hypothesized targets (e.g., mTOR, p70S6K) .

Q. What computational approaches support target identification and structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the carboxylic acid and π-π stacking of the pyrimidine ring .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., DFT/B3LYP) to predict nucleophilic/electrophilic sites for derivatization .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to prioritize analogs with improved potency or ADMET profiles .

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